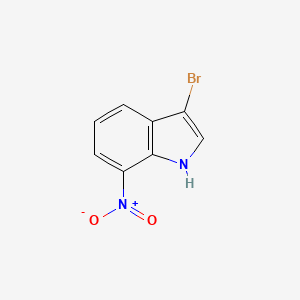

3-Bromo-7-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCDMQUXOJHHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590595 | |

| Record name | 3-Bromo-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397864-11-8 | |

| Record name | 3-Bromo-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-7-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-7-nitro-1H-indole from 7-nitroindole, a key transformation for creating functionalized indole scaffolds used in pharmaceutical and materials science research. The guide provides a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Electrophilic Bromination at the C3 Position

The synthesis of this compound from 7-nitroindole is achieved through a regioselective electrophilic aromatic substitution reaction. The electron-rich pyrrole ring of the indole nucleus preferentially undergoes substitution at the C3 position. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its selectivity and milder reaction conditions compared to liquid bromine. The reaction is typically carried out in a suitable organic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 7-nitro-1H-indole | 1.0 equivalent |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 equivalents |

| Solvent | Acetonitrile (CH₃CN) | Approx. 10-20 mL per gram of starting material |

| Temperature | 0 °C to Room Temperature | Initial cooling to control reactivity |

| Reaction Time | 1-3 hours | Monitored by TLC |

| Purification | Silica Gel Column Chromatography | Gradient elution with Hexane/Ethyl Acetate |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

7-nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitro-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to afford pure this compound as a solid.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Regioselective Bromination of 7-Nitro-1H-indole at the C3 Position

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective bromination of 7-nitro-1H-indole to yield 3-bromo-7-nitro-1H-indole. This transformation is a critical step in the synthesis of various functionalized indole derivatives that are of significant interest in medicinal chemistry and materials science. Due to the electron-withdrawing nature of the nitro group at the 7-position, the indole nucleus is deactivated, making electrophilic substitution reactions more challenging compared to unsubstituted indole. However, the inherent nucleophilicity of the C3 position of the indole ring still allows for regioselective bromination under appropriate conditions.

Reaction Overview and Regioselectivity

The electrophilic bromination of indoles is a well-established reaction that predominantly occurs at the C3 position. This regioselectivity is governed by the electronic properties of the indole ring system, where the nitrogen atom's lone pair of electrons increases the electron density at C3, making it the most nucleophilic site. The presence of an electron-withdrawing group, such as a nitro group at the C7 position, decreases the overall reactivity of the indole ring towards electrophiles. Nevertheless, the C3 position remains the most favorable site for electrophilic attack.

Common brominating agents for this transformation include N-bromosuccinimide (NBS), which is a reliable source of electrophilic bromine and is often preferred due to its ease of handling and milder reaction conditions compared to liquid bromine.

Properties of this compound

The successful synthesis of this compound yields a product with the following key identifiers and properties. This data is crucial for the characterization and quality control of the synthesized compound.

| Property | Value |

| CAS Number | 397864-11-8 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Yellow solid |

| Purity (Typical) | ≥95% |

| Storage Conditions | 0-8 °C |

Spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available from commercial suppliers and are essential for confirming the structure and purity of the synthesized compound.

Experimental Protocol: C3-Bromination of 7-Nitro-1H-indole

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 7-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-nitro-1H-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary, but it is typically expected to be in the range of 1-4 hours.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Electrophilic Nitration of 3-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3-bromo-1H-indole, a key transformation for the synthesis of functionalized indole derivatives of interest in medicinal chemistry and drug development. Given the blocking of the highly nucleophilic C3 position, this guide focuses on the reaction conditions required to achieve nitration on the benzene ring of the indole scaffold. The document details predicted regioselectivity, reaction mechanisms, and a proposed synthetic protocol based on established methodologies for similar substrates.

Introduction: Reactivity of the 3-bromo-1H-indole Nucleus

The indole ring is an electron-rich aromatic system highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site. However, in 3-bromo-1H-indole, this position is occupied, redirecting electrophilic attack to the benzene portion of the molecule. The directing effects of both the indole nitrogen (activating, ortho-, para-directing) and the C3-bromo substituent (deactivating via induction, ortho-, para-directing via resonance) govern the regiochemical outcome of the nitration.

Predicted Regioselectivity

Based on studies of the nitration of indoles with electron-withdrawing substituents at the 3-position, such as 3-acetylindole and indole-3-carbonitrile, the electrophilic nitration of 3-bromo-1H-indole is predicted to yield a mixture of regioisomers. The major product is expected to be 3-bromo-6-nitro-1H-indole , with 3-bromo-4-nitro-1H-indole as a minor product[1]. The preference for the 6-position is consistent with the directing influence of the indole nitrogen, which strongly activates the C4 and C6 positions.

Reaction Conditions and Methodologies

Traditional nitration methods often employ harsh acidic conditions (e.g., HNO₃/H₂SO₄), which can lead to substrate degradation and poor regioselectivity with sensitive substrates like indoles[2][3]. A milder and more selective approach involves the in situ generation of trifluoroacetyl nitrate from a nitrate salt and trifluoroacetic anhydride. This reagent has proven effective for the nitration of a wide range of substituted indoles[2][3][4].

Proposed Signaling Pathway for Electrophilic Nitration

Caption: Proposed reaction pathway for the nitration of 3-bromo-1H-indole.

Data Presentation: Nitration of Substituted Indoles

The following tables summarize the reaction conditions and yields for the nitration of various substituted indoles, providing a comparative context for the proposed protocol.

| Substrate | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1-Boc-indole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-Boc-3-nitroindole | 97 | [3] |

| 1-Boc-4-chloroindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-Boc-4-chloro-3-nitroindole | 85 | [2] |

| 1-Boc-5-bromoindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-Boc-5-bromo-3-nitroindole | 95 | [2] |

| 1-Boc-6-chloroindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-Boc-6-chloro-3-nitroindole | 78 | [2] |

| 3-Acetylindole | conc. HNO₃ | Acetic Acid | - | - | 3-Acetyl-6-nitroindole | 56 | [1] |

| 3-Acetyl-4-nitroindole | 14 | [1] | |||||

| Indole-3-carbonitrile | conc. HNO₃ | Acetic Acid | - | - | 6-Nitroindole-3-carbonitrile | 54 | [1] |

| 4-Nitroindole-3-carbonitrile | 12 | [1] |

Experimental Protocols

Proposed Protocol for the Nitration of 3-bromo-1H-indole

This protocol is adapted from the general procedure for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions[3].

Materials:

-

3-bromo-1H-indole

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of 3-bromo-1H-indole (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C under a nitrogen atmosphere, add tetramethylammonium nitrate (1.1 mmol).

-

Slowly add trifluoroacetic anhydride (2.0 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Experimental Workflow Diagram

Caption: General experimental workflow for the nitration of 3-bromo-1H-indole.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and structure of 3-Bromo-7-nitro-1H-indole. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also includes relevant information on closely related indole derivatives to provide a comparative context. The guide covers structural details, physicochemical properties, and general synthetic and purification methodologies relevant to substituted indoles. It is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound belonging to the indole family. Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. The pyrrole ring is substituted with a bromine atom at position 3, and the benzene ring is substituted with a nitro group at position 7.

Table 1: Structural and Identification Data

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| CAS Number | 397864-11-8 | [1][2] |

| SMILES String | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NC=C2Br | N/A |

| Appearance | Yellow solid | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes and Source(s) |

| Melting Point | Data not available | The melting point for the isomeric 3-bromo-5-nitro-1H-indole is reported as 190-194 °C[3]. This value is provided for reference only and may differ significantly for the 7-nitro isomer. |

| Boiling Point | Data not available | Indole derivatives typically have high boiling points and may decompose at elevated temperatures. |

| Solubility | Data not available | Solubility is expected to be low in water and higher in organic solvents such as DMSO and ethanol, similar to other nitro-substituted indoles[4]. |

| Purity (commercial) | ≥95% | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on general methods for the nitration and bromination of indoles.

Conceptual Synthetic Workflow

The synthesis of this compound could potentially be achieved through two primary routes:

-

Route A: Nitration of 3-bromo-1H-indole.

-

Route B: Bromination of 7-nitro-1H-indole.

The choice of route would depend on the regioselectivity of each step and the availability of the starting materials. The C-3 position of the indole ring is highly susceptible to electrophilic substitution, making direct bromination of 7-nitro-1H-indole a potentially viable route[5].

General Experimental Protocols (for reference)

A common method for the bromination of indoles at the 3-position involves the use of N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF)[5].

-

Procedure: To a solution of the indole in DMF, NBS (1.0 - 1.2 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure[6].

Purification of the crude product is generally achieved by column chromatography on silica gel[6][7].

-

Procedure: The crude material is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The compound is then eluted using a solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate)[6]. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Spectroscopic Characterization

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. For reference, the general regions for proton and carbon signals in substituted indoles are discussed below.

¹H NMR Spectroscopy (Anticipated Regions)

-

N-H Proton: A broad singlet typically observed downfield (> 8.0 ppm), though its position is highly dependent on solvent and concentration.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (typically 7.0 - 8.5 ppm). The presence of the electron-withdrawing nitro group and the bromine atom will influence their chemical shifts and coupling patterns. The proton at the 2-position of the pyrrole ring often appears as a singlet or a narrow multiplet.

¹³C NMR Spectroscopy (Anticipated Regions)

-

Indole Carbons: The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The carbon bearing the bromine (C-3) and the carbon bearing the nitro group (C-7) will be significantly affected. The C-3 carbon signal is expected to be shifted upfield due to the heavy atom effect of bromine, while the C-7 carbon signal will be influenced by the nitro group.

Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry. Its functional groups offer multiple sites for further chemical transformations.

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities, including anti-cancer and anti-inflammatory agents[1].

-

Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized.

-

Materials Science: Substituted indoles are of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[1].

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research. However, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and spectroscopic characterization. The information provided in this guide, including general synthetic and purification strategies for related compounds, is intended to offer a starting point for researchers working with this and similar indole derivatives. Further experimental investigation is required to fully characterize this compound and explore its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-bromo-5-nitro-1H-indole | 525593-33-3 [sigmaaldrich.com]

- 4. 3-Bromo-7-nitroindazole | nNOS | Tocris Bioscience [tocris.com]

- 5. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 6. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Brief: 3-Bromo-7-nitroindole (CAS 397864-11-8)

For Researchers, Scientists, and Drug Development Professionals

Initial Identification and Properties

The compound corresponding to CAS number 397864-11-8 has been identified as 3-Bromo-7-nitroindole . It is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol .[1] This molecule is recognized primarily as a chemical intermediate, utilized in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[2] Commercial suppliers typically offer this compound with a purity of 95% or greater, often verified by Nuclear Magnetic Resonance (NMR) spectroscopy, although specific spectral data is not consistently provided.[2]

Physicochemical and Characterization Data

Despite extensive searches of scientific literature and patent databases, detailed, publicly available characterization data for 3-Bromo-7-nitroindole remains scarce. The following table summarizes the available information.

| Property | Data | Source(s) |

| CAS Number | 397864-11-8 | [1] |

| Chemical Name | 3-Bromo-7-nitroindole | [1] |

| Alternate Names | 3-Bromo-7-nitro-1H-indole | [1] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Purity | ≥95% (as stated by suppliers) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Bromo-7-nitroindole are not explicitly published. However, general synthetic strategies for related 3-nitroindole derivatives can provide a foundational understanding.

General Synthesis Approach for 3-Nitroindoles

The synthesis of 3-nitroindoles often involves the electrophilic nitration of an indole scaffold. A general, non-specific workflow for such a transformation is outlined below. It is important to note that this is a representative workflow and not a validated protocol for 3-Bromo-7-nitroindole.

Caption: A generalized workflow for the synthesis of 3-nitroindole derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of 3-Bromo-7-nitroindole. Research has been conducted on a structurally similar but distinct compound, 3-bromo-7-nitroindazole, which has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). However, these findings cannot be directly extrapolated to 3-Bromo-7-nitroindole.

Should this compound be investigated for biological activity, a general workflow for screening and target identification would be necessary.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

Conclusion

3-Bromo-7-nitroindole (CAS 397864-11-8) is a known chemical entity available for research purposes. However, a significant gap exists in the public domain regarding its detailed physicochemical characterization, specific and validated experimental protocols, and any potential biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data necessitates de novo characterization for any application. Conversely, its structural features may warrant investigation for novel therapeutic or material science applications. Future work should focus on obtaining and publishing comprehensive analytical data (NMR, MS, HPLC) and exploring its biological effects to fully understand the potential of this compound.

References

Solubility of 3-Bromo-7-nitro-1H-indole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-7-nitro-1H-indole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive, adaptable experimental protocol for determining its solubility in various organic solvents. The methodologies detailed herein are based on established practices for solubility assessment, ensuring reliable and reproducible results. This guide is intended to equip researchers with the necessary framework to generate critical solubility data for this compound, facilitating its application in drug discovery, process development, and materials science.

Introduction

This compound is a substituted indole derivative that holds potential as a building block in the synthesis of more complex molecules.[1] The presence of both a bromine atom and a nitro group on the indole scaffold suggests its utility as a versatile intermediate for various chemical transformations. Understanding the solubility of this compound in different organic solvents is a critical first step for its effective use in synthesis, purification, and formulation. Solubility data is fundamental for designing reaction conditions, developing crystallization procedures, and preparing solutions for biological screening.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for planning experimental procedures and for the interpretation of solubility data.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% (by NMR) | [1] |

| CAS Number | 397864-11-8 | [1][2] |

Predicted Solubility

In the absence of experimental data, a qualitative prediction of solubility can be inferred from the structure of this compound. The indole ring system provides a degree of aromatic character, while the nitro group and the N-H moiety of the indole introduce polarity and the potential for hydrogen bonding. The bromine atom further influences the molecule's overall polarity and lipophilicity.

Based on these structural features, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in halogenated solvents like dichloromethane (DCM) and chloroform. Moderate solubility may be observed in polar protic solvents like alcohols (e.g., methanol, ethanol), and lower solubility is expected in non-polar solvents such as hexanes.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.[3] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, toluene, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials. The key is to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[3]

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended solid particles.[3]

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| e.g., N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined |

| e.g., Methanol | Data to be determined | Data to be determined |

| e.g., Ethanol | Data to be determined | Data to be determined |

| e.g., Acetone | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Data to be determined | Data to be determined |

| e.g., Chloroform | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a detailed and robust experimental protocol to enable researchers to generate this critical information. The "shake-flask" method followed by HPLC quantification is a reliable approach for obtaining accurate and reproducible solubility data. The provided workflow and data presentation format will aid in the systematic evaluation of this compound's solubility profile, thereby supporting its further development and application in scientific research. It is recommended that the protocol be performed meticulously to ensure the quality and accuracy of the generated data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-7-nitro-1H-indole. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide combines information from commercial suppliers with a predictive analysis based on the known spectroscopic behavior of structurally related indole derivatives. This approach offers valuable insights for researchers working with this and similar molecules in fields such as medicinal chemistry and materials science. The compound, identified by CAS number 397864-11-8, is a yellow solid with a molecular weight of 241.04 g/mol and a molecular formula of C₈H₅BrN₂O₂. It is commercially available with a purity of ≥95%, as confirmed by NMR.

Chemical Structure and Numbering

The chemical structure and standard numbering scheme for the this compound molecule are depicted in the diagram below. This numbering is essential for the correct assignment of NMR signals.

mass spectrometry analysis of 3-Bromo-7-nitro-1H-indole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated , a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this specific molecule in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous substituted indole compounds. Detailed, generalized experimental protocols for sample preparation and analysis using techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are presented. This guide aims to serve as a valuable resource for researchers in the structural elucidation, reaction monitoring, and purity assessment of this compound and related heterocyclic compounds.

Introduction

Indole and its derivatives are pivotal structural motifs in a vast array of biologically active compounds. The introduction of bromo and nitro functionalities to the indole scaffold can significantly modulate their physicochemical and pharmacological properties. Mass spectrometry is an indispensable analytical technique for the characterization of such novel molecules, providing crucial information on molecular weight and structure through fragmentation analysis. This guide focuses on the theoretical and practical aspects of the .

Predicted Mass Spectrometry Data

The mass spectral characteristics of this compound can be predicted by considering the stable isotopic distribution of bromine and the typical fragmentation pathways of nitroaromatic and indole compounds.

Molecular Ion

The molecular formula for this compound is C₈H₅BrN₂O₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 1: Predicted Molecular Ion Data for this compound

| Ion | Calculated m/z ([M]⁺) | Calculated m/z ([M+2]⁺) | Expected Relative Abundance |

| [C₈H₅⁷⁹BrN₂O₂]⁺ | 255.96 | - | ~50% |

| [C₈H₅⁸¹BrN₂O₂]⁺ | - | 257.96 | ~50% |

Predicted Fragmentation Pattern

Under electron ionization (EI), the fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of the nitro group, the bromine atom, or other small neutral molecules. The fragmentation of nitroindole compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[1]

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| Proposed Fragment | Loss from Molecular Ion | Calculated m/z ([M]⁺) | Calculated m/z ([M+2]⁺) |

| [M-NO₂]⁺ | -NO₂ | 210.97 | 212.97 |

| [M-NO]⁺ | -NO | 225.97 | 227.97 |

| [M-Br]⁺ | -Br | 177.04 | - |

| [M-HCN]⁺ | -HCN | 228.96 | 230.96 |

| [M-NO₂-HCN]⁺ | -NO₂, -HCN | 183.96 | 185.96 |

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound. The specific parameters may require optimization based on the instrumentation used.

Sample Preparation

-

Dissolution : Dissolve approximately 1 mg of the solid this compound in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

Dilution : For Electrospray Ionization (ESI), further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. For Electron Ionization (EI) with a direct insertion probe, a more concentrated solution may be used.

-

Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for obtaining the molecular weight of thermally labile or non-volatile compounds.[2][3]

-

Ionization Mode : Positive or negative ion mode should be tested. Given the presence of the acidic N-H proton, negative ion mode ([M-H]⁻) might be successful.

-

Instrumentation : A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Infusion : Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

ESI Source Parameters :

-

Capillary Voltage: 3-4.5 kV

-

Nebulizing Gas (N₂): Flow rate appropriate for stable spray

-

Drying Gas (N₂): Temperature 250-350 °C; Flow rate appropriate for desolvation

-

-

Mass Analyzer : Scan over a mass range of m/z 50-500.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.[4][5]

-

Sample Introduction : Via a direct insertion probe (DIP) or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation : A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer with an EI source.

-

EI Source Parameters :

-

Electron Energy: 70 eV

-

Ion Source Temperature: 150-250 °C

-

-

Mass Analyzer : Scan over a mass range of m/z 35-500.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometry analysis of a synthesized organic compound like this compound.

Caption: General workflow for the .

Predicted Fragmentation Pathway

This diagram visualizes the predicted major fragmentation pathways for this compound under Electron Ionization.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. benchchem.com [benchchem.com]

A Theoretical Investigation of the Electronic Properties of 3-Bromo-7-nitro-1H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic properties of 3-Bromo-7-nitro-1H-indole. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational protocol, details the interpretation of key electronic parameters, and visualizes the underlying theoretical and methodological frameworks. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a standard methodology based on well-regarded computational studies of similar indole and nitroaromatic compounds.

Theoretical Framework: Density Functional Theory

The electronic properties of molecular systems are governed by the principles of quantum mechanics. For molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[1][2][3] DFT methods calculate the total electronic energy of a system based on its electron density, providing a pathway to derive numerous electronic properties.

A popular and widely validated functional for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3][4][5] This is often paired with Pople-style basis sets, such as 6-311+G(d,p), which provide a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately describing anions and excited states.[2][3]

Proposed Computational Protocol

The following protocol outlines a step-by-step approach to calculating the electronic properties of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Geometry Optimization The initial step is to build the 3D structure of this compound and perform a geometry optimization. This process finds the lowest energy conformation of the molecule. The optimization should be carried out using a selected DFT functional and basis set, for instance, B3LYP/6-311+G(d,p).

Step 2: Vibrational Frequency Analysis To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis must be performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

Step 3: Calculation of Ground-State Electronic Properties Using the optimized molecular geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[4][6]

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

Step 4: Excited-State Calculations To investigate the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[2][7][8] These calculations provide the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of absorption), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Step 5: Solvation Effects To simulate a more realistic chemical environment, such as in a biological medium or a solvent for spectroscopy, the calculations can be repeated incorporating a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[7][8][9][10]

Data Presentation: Calculated Electronic Properties

The quantitative results from the theoretical calculations should be organized for clarity and comparative analysis. The following table presents a hypothetical summary of the key electronic properties for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase and in a solvent (e.g., methanol, using the PCM model).

| Property | Gas Phase (Hypothetical) | Methanol (Hypothetical) | Unit |

| Total Energy | -1850.123 | -1850.145 | Hartrees |

| HOMO Energy | -7.12 | -7.05 | eV |

| LUMO Energy | -3.45 | -3.58 | eV |

| HOMO-LUMO Gap (ΔE) | 3.67 | 3.47 | eV |

| Dipole Moment | 5.89 | 6.45 | Debye |

| First Excitation Energy (S1) | 3.98 | 3.85 | eV |

| Wavelength (λmax for S1) | 311 | 322 | nm |

| Oscillator Strength (f for S1) | 0.21 | 0.25 | (dimensionless) |

Visualization of Concepts and Workflows

Diagrams are essential for conveying complex relationships and processes. The following visualizations, created using the DOT language, illustrate the computational workflow and a fundamental electronic concept.

Caption: A flowchart illustrating the computational workflow for determining the electronic properties of this compound.

Caption: A diagram showing the electronic transition from the HOMO to the LUMO upon absorption of a photon.

Conclusion

Theoretical calculations are an indispensable tool in modern chemical and pharmaceutical research. By employing DFT and TD-DFT methods, a detailed understanding of the electronic structure and properties of this compound can be achieved. This knowledge is invaluable for predicting the molecule's reactivity, stability, and spectroscopic behavior, thereby guiding further experimental studies in drug design and materials science. The protocol and theoretical framework presented in this guide offer a robust starting point for researchers to computationally explore this and related molecular systems.

References

- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 7. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

The Discovery and Enduring Legacy of Substituted Nitroindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for a vast array of biologically active molecules. The introduction of a nitro group to this heterocyclic system fundamentally alters its electronic properties, paving the way for a diverse range of chemical reactivity and biological applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted nitroindoles, with a particular focus on their role in drug development.

A Historical Perspective: The Dawn of Nitroindole Chemistry

The journey into the world of nitroindoles began in the early 20th century. While the direct nitration of indole itself proved to be a complex challenge due to the electron-rich nature of the indole ring and its susceptibility to oxidation, early pioneers laid the groundwork for future discoveries. The first successful synthesis of a nitroindole derivative is credited to Angeli and Angelico in the early 1900s. Their work, though not a direct nitration of the parent indole, opened the door to accessing this important class of compounds.

A significant milestone in the synthesis of nitroindoles was the development of methods for the controlled nitration of substituted indoles and the construction of the nitro-substituted indole ring from nitro-aromatic precursors. Publications from the mid-20th century, such as the 1957 paper on the synthesis of 7-nitroindole and the 1958 paper on the synthesis of 4-, 5-, and 6-nitroindoles, were instrumental in making these compounds more accessible for study.[1][2] These early methods often involved harsh conditions and resulted in modest yields, but they were crucial for establishing the fundamental chemistry of nitroindoles.

Over the decades, synthetic methodologies have evolved significantly, offering milder reaction conditions, higher yields, and greater regioselectivity. Modern approaches, including transition-metal-catalyzed reactions and novel nitrating agents, have greatly expanded the accessible chemical space of substituted nitroindoles, fueling their exploration in various scientific disciplines.

Synthetic Methodologies: Accessing the Nitroindole Core

The synthesis of substituted nitroindoles can be broadly categorized into two main approaches: the direct nitration of an existing indole ring and the construction of the indole nucleus from a nitro-containing precursor.

Direct Nitration of Indoles

The direct nitration of the indole ring is a challenging endeavor due to the high reactivity of the pyrrole moiety, which can lead to polymerization and oxidation. However, various strategies have been developed to achieve regioselective nitration.

A common method for the synthesis of 5-nitroindole involves the use of a nitrating agent in the presence of a strong acid. For instance, 2-sodium sulfonate-1-acetylindole can be nitrated with fuming nitric acid in acetic acid, followed by hydrolysis to yield 5-nitroindole.[3]

Experimental Protocol: Synthesis of 5-Nitroindole [3]

-

Reaction Setup: To a 500 mL round-bottom flask, add 27.2 g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100 mL of acetic acid.

-

Nitration: Cool the mixture to 12°C in an ice bath. Slowly add 19 mL of fuming nitric acid over a period of 1 hour, ensuring the temperature remains below 15°C.

-

Work-up: After the addition is complete, carefully pour the reaction mixture into 250 mL of crushed ice.

-

Hydrolysis: Slowly add 160 g of NaOH to the mixture. The temperature will rise; maintain it at 70°C for 20 hours.

-

Isolation: Cool the mixture and filter the resulting precipitate. Wash the solid with 2 x 100 mL of ice water and dry to obtain golden yellow crystals of 5-nitroindole.

-

Yield: 14.6 g (90.1%)

-

Purity: 98.5%

-

Indole Ring Formation from Nitro-Aromatic Precursors

Building the indole ring from a pre-functionalized nitro-aromatic compound is a versatile strategy that allows for the synthesis of a wide range of substituted nitroindoles. The Fischer indole synthesis and its variations are classic examples of this approach. For instance, the reaction of p-nitrophenylhydrazine with an appropriate ketone or aldehyde can yield a 5-nitroindole derivative. However, the use of hydrazine compounds raises safety and environmental concerns.[3]

More contemporary methods often employ transition-metal catalysis to construct the indole ring.

Biological Significance and Therapeutic Applications

The unique electronic nature of the nitro group imparts a range of biological activities to the indole scaffold, making substituted nitroindoles promising candidates for drug discovery.

Anticancer Activity of 5-Nitroindole Derivatives

Derivatives of 5-nitroindole have emerged as a significant class of anticancer agents.[4] Their mechanism of action often involves the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.[5][6] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein and subsequent cell cycle arrest and apoptosis in cancer cells.[5]

Caption: c-Myc transcription regulation by G-quadruplex stabilization.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole 1 | HeLa | 5.08 ± 0.91 | [5] |

| Pyrrolidine-substituted 5-nitroindole 2 | HeLa | 5.89 ± 0.73 | [5] |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition by 7-Nitroindole

7-Nitroindole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target. The inhibition of nNOS by 7-nitroindole has shown potential in models of neuropathic pain and neurodegenerative diseases.[7][8]

Caption: Mechanism of nNOS inhibition by 7-nitroindole.

Experimental Workflows

Workflow for Anticancer Drug Screening of Nitroindole Derivatives

A typical workflow for the in vitro evaluation of novel nitroindole derivatives as potential anticancer agents involves a series of assays to determine their cytotoxicity, mechanism of action, and target engagement.

Caption: Experimental workflow for anticancer screening.

Conclusion

From their initial discovery to their current role at the forefront of drug development, substituted nitroindoles have demonstrated remarkable versatility and potential. The continuous evolution of synthetic methods has made a vast array of these compounds accessible, enabling detailed investigations into their biological activities. As our understanding of the complex signaling pathways involved in diseases like cancer and neurodegeneration deepens, the rational design of novel nitroindole-based therapeutics holds immense promise for the future of medicine. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this fascinating class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 3-Bromo-7-nitro-1H-indole. The information is compiled from various chemical supplier data and general chemical safety guidelines to ensure the integrity and longevity of this compound for research and development purposes.

Overview of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its molecular structure, featuring both a bromine atom and a nitro group on the indole ring, makes it a versatile building block for creating complex, biologically active molecules. Given its application in drug discovery and materials science, understanding its stability is crucial for obtaining reliable and reproducible experimental results.

Recommended Storage Conditions

To maintain the quality and purity of this compound, proper storage is essential. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

| Parameter | Recommended Condition | Source Citation(s) |

| Temperature | Refrigerate at 0-8 °C or 2-8 °C. | [1] |

| Some suppliers also list room temperature as acceptable. | ||

| Atmosphere | Store in a tightly sealed container. | |

| For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture. | ||

| Light Exposure | Store in a light-resistant container to protect from photodegradation. | |

| Environment | Keep in a dry, cool, and well-ventilated place. |

Handling and General Precautions

Proper handling procedures are critical to preserve the stability of this compound and to ensure the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination.

The following workflow diagram illustrates the recommended procedure for handling and storing this compound upon its arrival in the laboratory.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the available literature, insights can be drawn from the general chemistry of nitro-substituted and brominated indole derivatives. Potential degradation mechanisms could include:

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light.

-

Hydrolysis: The indole ring may be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable at neutral pH.

-

Oxidation: The indole nucleus can be prone to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.

Proposed Experimental Protocol for Stability Assessment

For researchers wishing to perform a detailed stability study on this compound, the following general protocol, adapted from standard pharmaceutical stability testing guidelines, can be employed. This protocol should be adapted and validated for the specific analytical methods and equipment available.

Objective: To assess the stability of this compound under various storage conditions over a defined period.

Materials and Methods:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Aliquot the stock solution into multiple vials appropriate for the different storage conditions to be tested.

-

Prepare solid aliquots in separate vials as well.

-

-

Storage Conditions:

-

Store the aliquots under a range of conditions, for example:

-

Accelerated Stability: 40 °C with 75% relative humidity.

-

Long-Term Stability: 25 °C with 60% relative humidity and 2-8 °C.

-

Photostability: In a photostability chamber according to ICH guidelines.

-

Forced Degradation: Exposure to acidic, basic, and oxidative conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated and forced degradation studies).

-

-

Analytical Method:

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradation products.

-

The method should be validated for specificity, linearity, accuracy, and precision.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

-

Identify and, if possible, characterize any significant degradation products.

-

The following diagram outlines a general workflow for conducting a chemical stability study.

Conclusion

While specific, in-depth stability data for this compound is not widely published, by adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for their studies. For applications requiring rigorous stability data, it is recommended to conduct a dedicated stability study following a protocol similar to the one proposed above.

References

Potential Biological Activities of Brominated Nitroindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of both bromine and nitro functionalities onto the indole ring can significantly modulate its electronic properties and biological profile, creating a unique chemical space for drug discovery. Bromination can enhance lipophilicity and binding affinity, while the nitro group, a strong electron-withdrawing moiety, can influence molecular interactions and is a key feature in many antimicrobial and anticancer agents. This technical guide provides an in-depth overview of the potential biological activities of brominated nitroindoles, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Substituted nitroindoles have demonstrated significant potential as anticancer agents, primarily through their ability to interact with and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc. This stabilization can lead to the downregulation of oncoprotein expression, cell cycle arrest, and induction of apoptosis.

A series of pyrrolidine-substituted 5-nitroindoles have been synthesized and evaluated for their ability to bind to the c-Myc G-quadruplex.[1][2][3] Several of these compounds exhibited potent anti-proliferative activity against human cancer cell lines.

Quantitative Anticancer Data

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | [1][3] |

| Compound 7 | HeLa | 5.89 ± 0.73 | [1][3] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-small cell lung) | <0.1 | [4] |

| HL-60(TB) (Leukemia) | 0.50 | [4] | |

| MOLT-4 (Leukemia) | 0.66 | [4] |

Note: Data for directly brominated nitroindoles with anticancer activity is limited in the reviewed literature. The data presented is for nitroindole derivatives, some of which are halogenated with chlorine, indicating the potential for halogenated nitroindoles in general.

Signaling Pathway: c-Myc G-Quadruplex Inhibition

The c-Myc oncogene is a key regulator of cell proliferation and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure. The formation of this G4 structure acts as a transcriptional repressor. Small molecules, such as certain substituted nitroindoles, can bind to and stabilize this G4 structure, thereby inhibiting c-Myc transcription and translation. This leads to a downstream cascade of events including cell cycle arrest and apoptosis.

Caption: c-Myc G-Quadruplex Stabilization by Brominated Nitroindoles.

Antimicrobial Activity

The combination of a halogen atom and a nitro group on an aromatic scaffold is a known strategy for developing potent antimicrobial agents. Halogenation can increase membrane permeability, while the nitro group can be reduced within microbial cells to form cytotoxic reactive nitrogen species.

Studies on 6-bromoindolglyoxylamido derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [5] |

| Staphylococcus intermedius | 3.125 | [5] | |

| Candida albicans | 17.2 | [5] | |

| Cryptococcus neoformans | 1.1 | [5] | |

| Nitro derivatives with halogenation (general) | Staphylococcus aureus | 15.6 - 62.5 | [6] |

| Candida sp. | 15 - 62.5 (MFC) | [6] |

Note: The data highlights the potential of combining bromine and other functionalities on the indole core for antimicrobial activity. Specific data for brominated nitroindoles is an area for further research.

Enzyme Inhibition

Brominated indoles have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The nitro group is also a known pharmacophore in various enzyme inhibitors. The combination of these two groups on an indole scaffold could lead to potent and selective enzyme inhibitors.

Computational docking studies have suggested that brominated indoles can bind effectively to the active sites of both COX-1 and COX-2 enzymes.[5]

Signaling Pathway: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain. Brominated nitroindoles may act as inhibitors of this pathway.

Caption: Inhibition of the COX-2 Pathway by Brominated Nitroindoles.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. Some brominated indoles have been shown to inhibit the translocation of NF-κB.

Caption: Inhibition of NF-κB Translocation by Brominated Nitroindoles.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for Determining Anticancer Activity using the MTT Assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated nitroindole compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Caption: Workflow for Determining Antimicrobial Activity (MIC) using Broth Microdilution.

Detailed Methodology:

-

Compound Dilution: Perform a serial two-fold dilution of the brominated nitroindole compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Brominated nitroindoles represent a promising class of compounds with the potential for significant biological activities. The available data, primarily from related indole derivatives, suggests that these compounds are worthy of further investigation as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the indole scaffold allows for the generation of diverse libraries of brominated and nitro-substituted analogs, enabling detailed structure-activity relationship studies. Future research should focus on the systematic synthesis and biological evaluation of a broad range of brominated nitroindoles to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting area of drug discovery.

References

- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-7-nitro-1H-indole with various boronic acids. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds, and the ability to functionalize it at the C3 position opens avenues for the synthesis of novel drug candidates.[1] The presence of a nitro group at the C7 position can be leveraged for further chemical transformations.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[2][3] The reaction typically involves an aryl or vinyl halide, an organoboron reagent (like a boronic acid or ester), a palladium catalyst, and a base.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[3][5]

-

Transmetalation: In the presence of a base, the organoboron reagent exchanges its organic group with the bromide on the palladium complex.[3][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3][5]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, especially with functionalized heterocycles like indoles.[1][2]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific boronic acid coupling partners.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture such as Dioxane/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

General Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically ranging from 60 °C to 110 °C) for the specified time (typically 2-24 hours).[2][6][7]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-nitro-1H-indole.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Palladium catalysts and organic solvents can be hazardous. Handle them with care and consult the relevant safety data sheets (SDS).